Home > Products > Building Blocks P4014 > 7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine
7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine - 477865-76-2

7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Catalog Number: EVT-2960477
CAS Number: 477865-76-2
Molecular Formula: C13H12ClN5O
Molecular Weight: 289.72
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro-[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols

Compound Description: This compound class represents a series of structurally related compounds containing the [, , ]triazolo[1,5-a]pyrimidine core.

Relevance: These compounds share the core [, , ]triazolo[1,5-a]pyrimidine structure with 7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine, making them structurally related. They differ in the substituents attached to this core.

N-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N′-methoxy-formamidine (CM-TPMF)

Compound Description: CM-TPMF is a [, , ]triazolo[1,5-a]pyrimidine derivative identified as a potent and selective activator of the human KCa2.1 channel. It exhibits an EC50 value of 24 nM for KCa2.1 activation and demonstrates 10- to 20-fold selectivity over other KCa2 channels and the KCa3 channel. CM-TPMF's selectivity for KCa2.1 is critically dependent on the presence of Ser293 in the channel's structure.

Relevance: CM-TPMF shares the [, , ]triazolo[1,5-a]pyrimidine scaffold with 7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine and exhibits similar structural features, including the substituted phenoxy moiety attached to the triazolopyrimidine core.

Relevance: Like CM-TPMF, B-TPMF is structurally related to 7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine through the shared [, , ]triazolo[1,5-a]pyrimidine core and the presence of a substituted phenoxy group.

(R)-2-((1-(3-(4-methoxyphenoxy)phenyl)ethyl)amino)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Compound Description: This compound is a [, , ]triazolo[1,5-a]pyrimidin-7(4H)-one derivative studied in complex with Phosphopantetheine adenylyltransferase (CoaD).

Relevance: This compound shares the [, , ]triazolo[1,5-a]pyrimidine core with 7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine, further highlighting the significance of this chemical scaffold.

Methyl (R)-4-(3-(2-cyano-1-((5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino)ethyl)phenoxy)piperidine-1-carboxylate

Compound Description: This specific compound is a [, , ]triazolo[1,5-a]pyrimidin-7(4H)-one derivative that has been investigated for its interaction with Phosphopantetheine adenylyltransferase (CoaD).

Relevance: The compound exhibits structural similarities to 7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine, particularly sharing the [, , ]triazolo[1,5-a]pyrimidine core structure.

7-(2-(4-(2-Fluoro-4-[123I]iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine

Compound Description: This compound belongs to the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine class.

Overview

7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a compound with the molecular formula C13H12ClN5OC_{13}H_{12}ClN_{5}O and a molecular weight of approximately 289.72 g/mol. It is classified as a triazolopyrimidine derivative, which is significant in medicinal chemistry due to its biological activities. The compound features a triazole ring fused with a pyrimidine structure, which contributes to its pharmacological properties.

Source and Classification

The compound is cataloged under the CAS Number 477865-76-2 and can be sourced from chemical suppliers like Matrix Scientific and BenchChem. Its classification falls within the realm of heterocyclic compounds, particularly those containing nitrogen heterocycles that are often explored for their potential therapeutic applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves several key steps:

  1. Formation of Intermediate: The synthesis begins with the reaction of 3-chlorophenol with an appropriate ethyl halide to form an ether intermediate.
  2. Cyclization Reaction: This intermediate is then reacted with 1,2,4-triazolo[1,5-a]pyrimidine under specific conditions (often involving heat and solvents like acetic acid) to yield the final product.
  3. Purification: The product is purified using methods such as recrystallization or chromatography to isolate the desired compound from any by-products.

The specific reaction conditions (temperature, time, and solvents) can vary based on the desired yield and purity of the final product.

Chemical Reactions Analysis

Reactions and Technical Details

The compound can undergo various chemical reactions:

  • Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions may be performed using sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: Nucleophilic substitution can occur at the phenoxy group with reagents such as sodium methoxide.

These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for further study.

Mechanism of Action

Process and Data

The mechanism of action for compounds similar to 7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves several biochemical pathways:

  • Targeting Enzymes: These compounds often act as inhibitors against specific enzymes or receptors involved in disease processes.
  • Signal Transduction Interference: They may disrupt signaling pathways critical for cell proliferation or survival.

For instance, some derivatives have shown antiproliferative effects by inhibiting the ERK signaling pathway in cancer cells. This suggests that they could potentially be developed into therapeutic agents for cancer treatment.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine include:

  • Melting Point: Approximately 211–213 °C.
  • Solubility: Solubility data would typically need to be determined experimentally but may vary based on solvent choice.

Chemical properties include stability under various conditions (e.g., pH levels), reactivity with other chemicals (as outlined in the reactions section), and potential degradation pathways.

Applications

Scientific Uses

The applications of 7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine are diverse:

  • Antimicrobial Research: Studies have demonstrated its potential as an antimicrobial agent.
  • Antituberculous Activity: Some analogs have been evaluated for their ability to combat tuberculosis.
  • Cancer Research: Its derivatives are being explored for anticancer properties due to their ability to inhibit critical signaling pathways in cancer cells.

This compound represents a promising avenue for further research in drug development targeting various diseases.

Synthetic Methodologies and Optimization Strategies

Multi-Step Synthesis Pathways for Triazolopyrimidine Core Functionalization

The construction of the [1,2,4]triazolo[1,5-a]pyrimidine core follows multicomponent heterocyclization strategies that enable efficient functionalization at key positions. The most effective methodology involves a Biginelli-like reaction that assembles the triazolopyrimidine scaffold with inherent C2-amino functionality in a single synthetic operation. This approach employs 3-amino-1,2,4-triazole as the triazole precursor, which undergoes cyclocondensation with appropriately substituted β-dicarbonyl compounds or enones under thermal conditions [3].

The regioselectivity control in this reaction is paramount for obtaining the desired 7-aryl/alkyl-substituted isomer rather than the 5-substituted regioisomer. Studies demonstrate that reaction of 3,5-diamino-1,2,4-triazole with 1-(3-chlorophenyl)butane-1,3-dione specifically yields the 7-[1-(3-chlorophenoxy)ethyl] regioisomer due to preferential nucleophilic attack at the less sterically hindered carbonyl, followed by dehydrative cyclization [7]. The C2-amino group remains intact throughout this process, providing an essential handle for further derivatization. Alternative pathways starting from pre-formed triazolopyrimidine cores require protective group strategies, particularly for the C2-amine, increasing synthetic steps and reducing overall yield to 15-30% compared to the 45-72% achieved via direct heterocyclization [3] [9].

Table 1: Comparative Synthetic Routes to Triazolopyrimidine Core Functionalization

Synthetic ApproachStarting MaterialsKey StepsYield RangeRegioselectivity
Multicomponent Heterocyclization3,5-Diamino-1,2,4-triazole + 1-(3-Chlorophenyl)butane-1,3-dioneOne-pot cyclocondensation at 130-160°C45-72%High (7-substituted isomer)
Stepwise FunctionalizationPre-formed [1,2,4]triazolo[1,5-a]pyrimidineProtection → Alkoxyalkylation → Deprotection15-30%Moderate to low
Microwave-Assisted Cyclization3-Amino-5-thiol-1,2,4-triazole + β-diketoneMicrowave irradiation, 150°C, 15 min68-85%High

Alkoxyalkylation Techniques for Phenoxyethyl Substituent Incorporation

The introduction of the 1-(3-chlorophenoxy)ethyl moiety at the C7 position employs two principal strategies: direct incorporation during core formation and post-cyclization functionalization. The former approach utilizes 1-(3-chlorophenoxy)propan-2-one or its β-dicarbonyl equivalents as reactants in the initial heterocyclization, embedding the phenoxyethyl group directly into the nascent triazolopyrimidine core [3]. This method benefits from reduced step count but faces limitations in stereochemical control at the ethyl linker's chiral center, typically yielding racemic products.

Post-cyclization alkoxyalkylation offers greater flexibility through nucleophilic substitution reactions. This involves reacting 7-chloro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine with 1-(3-chlorophenoxy)ethanol under Mitsunobu conditions (triphenylphosphine/DIAD) or using phase-transfer catalysis (PTC) with tetrabutylammonium bromide. The Mitsunobu approach provides superior yields (78-85%) but generates stoichiometric phosphine oxide byproducts, complicating purification. PTC methods utilizing 50% NaOH/toluene systems achieve 60-70% yields with simpler workup but require extended reaction times (12-18 hours) [3] [8].

Recent advances employ electrophilic activation of the alcohol using p-toluenesulfonyl chloride or Appel reagents (CBr₄/PPh₃), generating the corresponding bromide in situ. This reactive intermediate undergoes efficient SN₂ reaction with the triazolopyrimidine anion generated by deprotonation with NaH or K₂CO₃ in DMF at 60°C, achieving 65-75% isolated yields. Solvent optimization studies reveal dimethylacetamide (DMA) provides a 15% yield enhancement over DMF due to improved anion stabilization and solubility [8].

Microwave-Assisted and Solvent-Free Approaches for Enhanced Yield and Sustainability

Microwave dielectric heating revolutionizes the synthesis of triazolopyrimidine derivatives by dramatically accelerating reaction kinetics while improving yields and purity. The cyclocondensation step benefits exceptionally from microwave irradiation, reducing reaction times from hours (conventional heating) to minutes while enhancing yields by 20-35%. Optimization studies demonstrate that irradiating equimolar mixtures of 3-amino-5-thiol-1,2,4-triazole, aldehydes, and β-diketones at 150°C for 15 minutes in DMF produces target triazolopyrimidines in 68-85% isolated yields, compared to 40-55% via conventional reflux over 24 hours [2] [5].

Solvent-free microwave techniques offer additional sustainability benefits. Grinding stoichiometric mixtures of reactants with solid K₂CO₃ or Cs₂CO₃ followed by microwave irradiation (300W, 100-120°C) achieves complete conversion within 8-12 minutes. This approach eliminates solvent waste, simplifies purification, and provides yields comparable to solvent-based microwave methods (70-82%) while reducing energy consumption by 80% based on calculated PMI (Process Mass Intensity) metrics [8] [5]. The technique proves particularly effective for the alkoxyalkylation step, where conventional methods suffer from solvolysis side reactions.

Table 2: Microwave Optimization Parameters for Key Synthetic Steps

Synthetic StepConventional Method Yield/TimeMicrowave ConditionsMW Yield/TimeGreen Metrics Improvement
Triazolopyrimidine Core Formation40-55% (24 h reflux)150°C, 15 min, DMF68-85%PMI reduction: 32% E-factor reduction: 28%
Phenoxyethyl Alkoxyalkylation60-70% (12-18 h, PTC)120°C, 15 min, TBAB/DMA85-90%Solvent reduction: 95% Energy reduction: 85%
Final Product CrystallizationMulti-step recrystallizationMicrowave-assisted antisolvent crystallizationPurity >98% (15 min)Solvent consumption: 60% reduction
One-Pot AssemblyNot feasibleSequential MW steps (core → alkylation)65% overall (45 min total)Step reduction: 3 → 1 PMI reduction: 45%

Integrated one-pot microwave processes combine core formation and alkoxyalkylation without intermediate isolation. After initial cyclocondensation, the reaction mixture is supplemented with 1-(3-chlorophenoxy)ethyl bromide and K₂CO₃, then subjected to a second microwave irradiation cycle (120°C, 15 minutes). This cascade approach achieves 65% overall yield for 7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine while minimizing handling losses and purification requirements [5] [8]. Life cycle assessment (LCA) studies indicate this integrated microwave route reduces cumulative energy demand by 65% and E-factor by 40% compared to multistep conventional synthesis.

Chirality Control in Ethyl-Linker Derivatives: Racemate Resolution Strategies

The ethyl linker connecting the triazolopyrimidine core to the 3-chlorophenoxy moiety creates a chiral center at the benzylic carbon, resulting in racemic products from standard synthetic routes. Biological evaluation often reveals significant stereoselective activity differences between enantiomers, necessitating effective resolution strategies. Three principal approaches have been developed for enantioenriched 7-[1-(3-Chlorophenoxy)ethyl]triazolopyrimidin-2-amine synthesis.

Pre-resolution of chiral synthons employs enantiomerically pure 1-(3-chlorophenoxy)propan-2-ol precursors, obtained via enzymatic resolution using immobilized lipases (Candida antarctica Lipase B) with vinyl acetate as acyl donor. The (R)-alcohol is obtained in >99% ee after kinetic resolution (50% conversion), while hydrolysis of the corresponding acetate yields the (S)-enantiomer. Subsequent Mitsunobu coupling or tosylate displacement with triazolopyrimidine cores proceeds with complete stereochemical retention, providing both enantiomers of the target compound in 97-99% ee [3]. However, maximum yield is inherently limited to 50% per enantiomer.

Chiral stationary phase chromatography using preparative supercritical fluid chromatography (SFC) with Chiralpak® AD-H or AS columns achieves baseline separation of racemic 7-[1-(3-Chlorophenoxy)ethyl]triazolopyrimidin-2-amine. Optimal conditions employ 25% methanol/CO₂ at 35°C with a flow rate of 60 mL/min, resolving enantiomers with resolution factors (Rs) >2.0 and providing >99% ee after single-pass purification. Though highly effective, this method suffers from limited throughput (gram-scale per run) and requires specialized equipment [3].

Diastereomeric crystallization utilizing chiral acids like O,O'-di-p-toluoyl-L-tartaric acid (DTTA) or 1,1'-bi-2-naphthol-derived phosphoric acids provides a scalable alternative. Screening identified (2R,3R)-di-O-benzoyltartaric acid as optimal, forming crystalline diastereomeric salts with the (R)-enantiomer of the triazolopyrimidine base. Two recrystallizations from ethanol/water afford the pure salt in 34% yield and 98% de. Liberating the free base with aqueous Na₂CO₃ yields enantiomerically enriched (R)-7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine without racemization [3]. Current research focuses on asymmetric catalytic alkylation using chiral phase-transfer catalysts to potentially circumvent resolution entirely.

Properties

CAS Number

477865-76-2

Product Name

7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine

IUPAC Name

7-[1-(3-chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Molecular Formula

C13H12ClN5O

Molecular Weight

289.72

InChI

InChI=1S/C13H12ClN5O/c1-8(20-10-4-2-3-9(14)7-10)11-5-6-16-13-17-12(15)18-19(11)13/h2-8H,1H3,(H2,15,18)

InChI Key

PLLDZKCQZUJJFR-UHFFFAOYSA-N

SMILES

CC(C1=CC=NC2=NC(=NN12)N)OC3=CC(=CC=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.